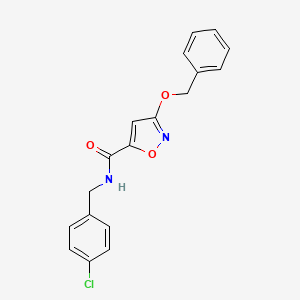![molecular formula C22H19NO3 B2616583 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-42-4](/img/structure/B2616583.png)
3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound that is part of the benzoxazole family . Benzoxazole derivatives have been explored in the past and are still in practice for a variety of therapeutic applications .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves complex substrates or multi-step reactions . A series of benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Benzoxazole derivatives are known to undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Synthesis of Dihydrobenzo[d]oxazin Derivatives : A study describes a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the compound's utility in creating structurally diverse heterocycles (Gabriele et al., 2006).
Antioxidant Activity and Physicochemical Properties of Derivatives : Another research effort synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including structures related to the specified compound, and evaluated their in vitro antioxidant activities, providing insights into the potential health benefits of these molecules without implying direct drug use (Yüksek et al., 2015).
Quantum Chemical Computations : The compound's chemical structure and properties have been explored through quantum chemical computations, offering a deeper understanding of its electronic and molecular behavior, which could aid in the design of new materials or drugs (Gökce et al., 2014).
Supramolecular Dendrimers : Research into supramolecular dendrimers self-organized in a novel cubic liquid-crystalline phase mentions the use of benzoxazole derivatives, highlighting the compound's relevance in advanced material science and nanotechnology applications (Balagurusamy et al., 1997).
PET Imaging Probes : A study focused on benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the compound's application in diagnostic research without direct mention of therapeutic use (Cui et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one” is not explicitly mentioned in the search results, benzoxazole derivatives have been found to possess various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Direcciones Futuras
Benzoxazole derivatives, including “3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one”, may continue to be explored for their therapeutic applications . The classical synthesis of benzoxazole derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions , suggesting that future research may focus on developing more efficient synthesis methods.
Propiedades
IUPAC Name |
5-methyl-3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-11-12-21-19(13-16)23(22(24)26-21)14-18-9-5-6-10-20(18)25-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBABFVBKPNJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)
![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2616506.png)
![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

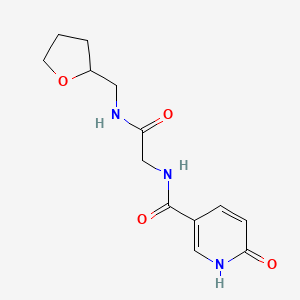
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
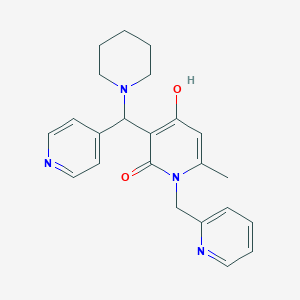

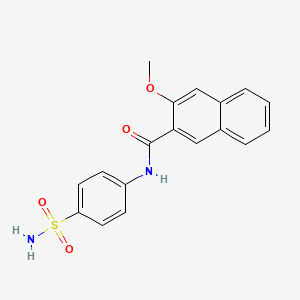
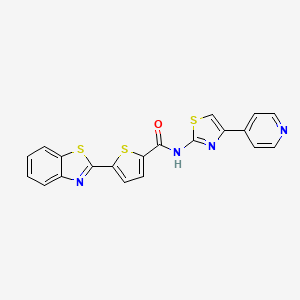
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
